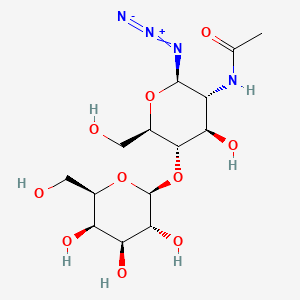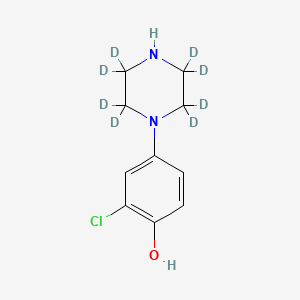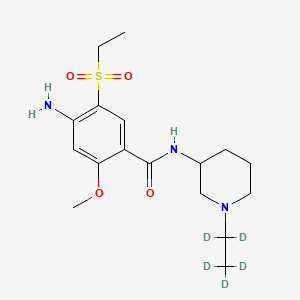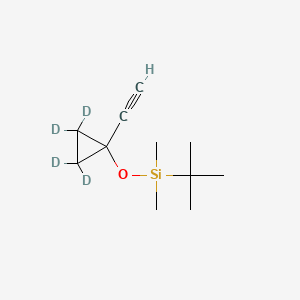![molecular formula C10H11F B587212 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene CAS No. 158440-79-0](/img/structure/B587212.png)
1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a but-2-en-2-yl group in the E-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzene and but-2-en-2-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Procedure: The 3-fluorobenzene is treated with but-2-en-2-yl bromide in the presence of potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding 1-butyl-3-fluorobenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: 1-butyl-3-fluorobenzene
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene exerts its effects depends on its interaction with molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological outcomes.
Comparaison Avec Des Composés Similaires
1-[(E)-but-2-en-2-yl]-4-fluorobenzene: Similar structure but with the fluorine atom at the para position.
1-[(E)-but-2-en-2-yl]-2-fluorobenzene: Similar structure but with the fluorine atom at the ortho position.
1-[(E)-but-2-en-2-yl]-3-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and interaction with biological targets compared to its analogs.
Propriétés
Numéro CAS |
158440-79-0 |
|---|---|
Formule moléculaire |
C10H11F |
Poids moléculaire |
150.196 |
Nom IUPAC |
1-[(E)-but-2-en-2-yl]-3-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-3-8(2)9-5-4-6-10(11)7-9/h3-7H,1-2H3/b8-3+ |
Clé InChI |
CLLPQZXTWMZRLT-FPYGCLRLSA-N |
SMILES |
CC=C(C)C1=CC(=CC=C1)F |
Synonymes |
Benzene, 1-fluoro-3-(1-methyl-1-propenyl)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



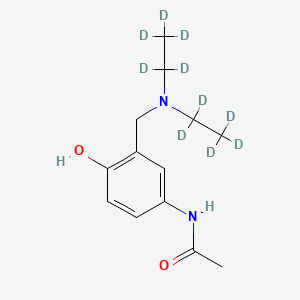
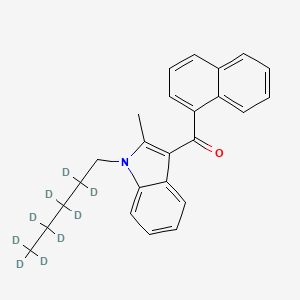
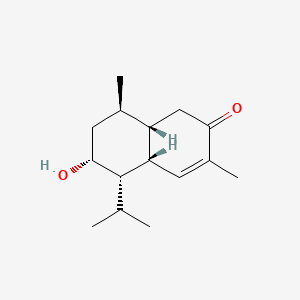

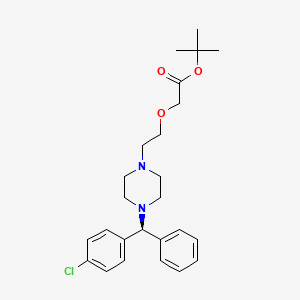
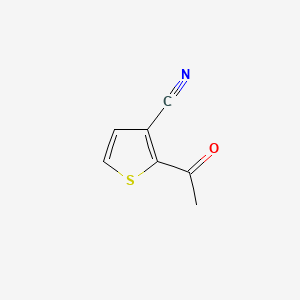
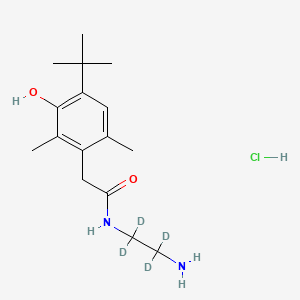
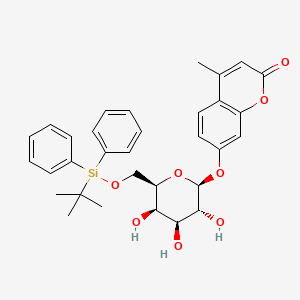
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)
